molecular formula C9H7NO2 B113049 4-hydroxy-1H-indole-3-carbaldehyde CAS No. 81779-27-3

4-hydroxy-1H-indole-3-carbaldehyde

Cat. No. B113049
CAS RN: 81779-27-3
M. Wt: 161.16 g/mol
InChI Key: QLBZIZLLMNWTHG-UHFFFAOYSA-N
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Description

4-Hydroxy-1H-indole-3-carbaldehyde is a heteroarenecarbaldehyde that is 4-hydroxyindole in which the hydrogen at position 3 has been replaced by a formyl group . It is a plant metabolite found in Capparis spinosa L . It can be used in the synthesis of a fluorescent probe .


Synthesis Analysis

The synthesis of 4-Hydroxy-1H-indole-3-carbaldehyde involves the nucleophilic addition of hydrazine hydrate to phthalic anhydride to yield an intermediate, followed by a dehydration reaction to form phthalhydrazide . Phosphorous oxychloride is added dropwise to dry dimethylformamide under cooling in an ice-methanol bath and the mixture is stirred for 15 minutes .


Molecular Structure Analysis

The molecular weight of 4-Hydroxy-1H-indole-3-carbaldehyde is 161.16 . Its IUPAC name is 4-hydroxy-1H-indole-3-carbaldehyde and its InChI code is 1S/C9H7NO2/c11-5-6-4-10-7-2-1-3-8 (12)9 (6)7/h1-5,10,12H .


Chemical Reactions Analysis

4-Hydroxy-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a vital role as precursors for the synthesis of various heterocyclic derivatives because their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .


Physical And Chemical Properties Analysis

4-Hydroxy-1H-indole-3-carbaldehyde is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of Biologically Active Structures

4-Hydroxy-1H-indole-3-carbaldehyde and its derivatives play a crucial role as chemical precursors in the synthesis of biologically active structures. These compounds are ideal for creating complex molecules through multicomponent reactions (MCRs), which are inherently sustainable. The use of 4-Hydroxy-1H-indole-3-carbaldehyde in these reactions, particularly from 2014 to 2021, has shown significant potential in assembling pharmaceutically relevant scaffolds, including various heterocycles like carbazole, pyrimidine, and triazole derivatives​​.

Versatile Synthetic Methods

The compound has been synthesized through various methods, including the Reimer-Tiemann reaction, Grignard reaction, Vilsmeier Haack reaction, and Sommelet reaction on gramine and indole itself. More recent approaches have focused on using environmentally benign reagents. For example, the oxidative decarboxylation of indole-3-acetic acid using sodium periodate catalyzed by manganese(III)-salophen complex or manganese(III) tetra(pyridyl)porphyrin chloride supported on functionalized multi-wall carbon nano-tubes is a notable method. These synthesis techniques are crucial for generating 4-Hydroxy-1H-indole-3-carbaldehyde in a more environmentally friendly and efficient manner​​.

Safety And Hazards

The safety information available indicates that 4-Hydroxy-1H-indole-3-carbaldehyde may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

The recent applications of 4-Hydroxy-1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . The benefits of using multicomponent reactions in synthesis could be categorized into three categories: spontaneous synthesis, more convergent than uni- and bimolecular reactions, and increasing the variety of existing bond-building methods .

properties

IUPAC Name

4-hydroxy-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-5-6-4-10-7-2-1-3-8(12)9(6)7/h1-5,10,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBZIZLLMNWTHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431124
Record name 4-hydroxy-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-1H-indole-3-carbaldehyde

CAS RN

81779-27-3
Record name 4-hydroxy-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxyindole-3-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Phosphorous oxychloride 7.35 ml was added dropwise to dry dimethylformamide 15 ml under cooling in ice-methanol bath and the mixture was stirred for 15 min. Then, a solution of the 4-hydroxyindole 5.0 g in dry dimethylformamide 10 ml was added dropwise to the mixture under cooling in ice and the mixture was stirred for 2 h at room temperature. Water was added under cooling in ice to the mixture, which was made alkaline with a 30% aqueous sodium hydroxide solution and was stirred for 15 min. Then, the mixture was acidified to pH 4 with 5N-HCl and the precipitate was collected by filtration, washed with water and dried to give the titled compound 4.99 g as crude crystalline materials. Yield 82%. Crude crystalline materials are recrystallized from methanol to give yellow crystals m.p. 190-193° C.
Quantity
7.35 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
W JING, X SUN, Q LAN, A LIU - Chinese Journal of …, 2019 - pesquisa.bvsalud.org
Objective: To study nitrogenous chemical constituents from the seeds of Brassica campestris. Method: The aerial parts of nonfat seeds were extracted with 75% ethanol heat refluxing …
Number of citations: 1 pesquisa.bvsalud.org
KF Suzdalev, SV Den'kina, GS Borodkin, VV Tkachev… - Tetrahedron, 2011 - Elsevier
… It is known that indole, 2-phenylindole, and 4-hydroxy-1H-indole-3-carbaldehyde undergo alkylation with epichlorohydrin to form 1-(oxiran-2-ylmethyl) derivatives.1, 2 Similar …
Number of citations: 10 www.sciencedirect.com
S Nukulkit - digital.car.chula.ac.th
Chemical constituents and nitric oxide inhibitory activity of capparis micracantha and maerua siamensis Page 1 Chulalongkorn University Chula Digital Collections Chulalongkorn …
Number of citations: 0 digital.car.chula.ac.th
H Zhang, M Dong, L Wang, H Li, Y Wang, D Qi… - Mapk/Nf-Κb Signaling … - papers.ssrn.com
Ethnopharmacological relevance: Sanzi Yangqin Decoction (SYD) is a classic Chinese herbal formula widely used to expectorant, downbear counterflow, precipitate qi and digestive …
Number of citations: 0 papers.ssrn.com
荆文光 - 2014 - 北京: 中国中医科学院
Number of citations: 4
曹梦珍, 赵旭, 郑艳芳, 葛斐林, 思兰兰, 李乐, 王伽伯… - 中草药, 2023 - cnjournals.com
: 目的通过体外实验评价板蓝根Isatidis Radix 及活性成分4-羟基-1H-吲哚-3-甲醛对乙型肝炎病毒(hepatitis B virus, HBV) 的抑制作用, 并探索其基于调控视黄酸诱导基因蛋白I-线粒体抗病毒…
Number of citations: 0 cnjournals.com

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